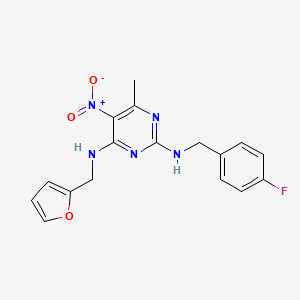

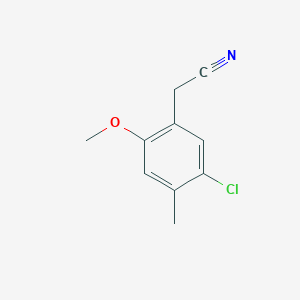

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the pyrimidine family and is commonly referred to as 'compound X'. The purpose of

Applications De Recherche Scientifique

Antifungal and Antiprotozoal Applications

Compounds with similar structures have been studied for their potential as nonclassical inhibitors of enzymes like dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibit potent inhibitory activity, which could make them suitable for antifungal and antiprotozoal applications. For instance, certain 2,4-diamino-5-aryl-6-ethylpyrimidines bearing substituents on the benzylamino or N-methylbenzylamino aryl ring have shown significant antitumor activity with minimal toxicity, combining significant antitumor activity with minimal toxicity (C. Robson et al., 1997).

Larvicidal Activity

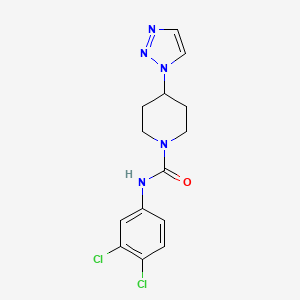

A series of pyrimidine-linked morpholinophenyl derivatives have been prepared and evaluated for their significant larvicidal activity against third instar larvae. This suggests the potential use of such compounds in pest control and vector-borne disease prevention (S. Gorle et al., 2016).

Antibacterial Activity

Derivatives of pyrimidine, including those with nitrofuran groups, have shown promising antibacterial activity. This makes them potential candidates for developing new antibiotics or antibacterial agents (A. P, 2019).

Corrosion Inhibition

Some bis Schiff's bases, potentially related in structure to the compound , have been explored as corrosion inhibitors for mild steel in acidic conditions. These compounds have exhibited excellent inhibition efficiency, suggesting their utility in protecting industrial equipment and infrastructure (Priyanka Singh & M. Quraishi, 2016).

Fluorescent Probes

Fluorophore-labeled derivatives, such as those incorporating nitrobenzo-2-oxa-1,3-diazole groups, have been developed for probing lipid membrane structures. These compounds' unique photophysical properties make them suitable for studying biological membranes and possibly for bioimaging applications (J. Monti et al., 1978).

Propriétés

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3/c1-11-15(23(24)25)16(19-10-14-3-2-8-26-14)22-17(21-11)20-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCHFDJURTCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)

![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)

![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2560997.png)

![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2561002.png)

![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)